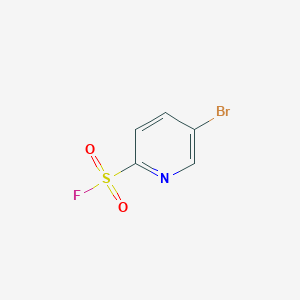

5-Bromopyridine-2-sulfonyl fluoride

Overview

Description

5-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1311315-48-6 . It has a molecular weight of 240.05 and its IUPAC name is 5-bromo-2-pyridinesulfonyl fluoride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Bromopyridine-2-sulfonyl fluoride is 1S/C5H3BrFNO2S/c6-4-1-2-5 (8-3-4)11 (7,9)10/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Sulfonyl fluorides, such as 5-Bromopyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

5-Bromopyridine-2-sulfonyl fluoride is a powder with a melting point of 92-94 degrees Celsius .Scientific Research Applications

Fragment Screening in Drug Discovery

5-Bromopyridine-2-sulfonyl fluoride: is utilized in fragment-based drug discovery (FBDD). Its reactivity with various nucleophiles makes it a candidate for creating a library of sulfonyl fluoride bits (SuFBits) for screening against protein targets .

Covalent Enzyme Inhibition

This compound serves as a covalent inhibitor in molecular pharmacology. It targets specific amino acid residues like serines, threonines, lysines, tyrosines, cysteines, and histidines, which are crucial for the inhibition of enzyme activity .

Chemical Biology Probes

In chemical biology, 5-Bromopyridine-2-sulfonyl fluoride acts as a warhead in probes. It modifies nucleophilic amino acid residues, aiding in the mapping of enzyme binding sites and understanding protein–protein interactions .

Target Identification and Validation

The compound’s selective reactivity is beneficial for target identification and validation in drug design. It helps in pinpointing active sites within proteins and validating their roles in biological processes .

Protein–Protein Interaction Research

The unique reactivity of 5-Bromopyridine-2-sulfonyl fluoride facilitates the study of protein–protein interactions. It enables the generation of specific covalent linkages between proteins, which is pivotal for investigating complex biological networks .

Synthetic Method Development

As a versatile electrophilic warhead, it is used in developing new synthetic methods, including sulfur(vi)-fluoride exchange (SuFEx) processes. These methods are essential for creating diverse molecules with potential therapeutic applications .

Safety and Hazards

The safety information for 5-Bromopyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Sulfonyl fluorides, such as 5-Bromopyridine-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Mechanism of Action

Target of Action

It’s known that sulfonyl fluorides are generally used as electrophilic agents in organic synthesis, suggesting that their targets could be nucleophilic sites in biological molecules .

Mode of Action

5-Bromopyridine-2-sulfonyl fluoride, like other sulfonyl fluorides, is likely to act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom on the pyridine ring may enhance the electrophilicity of the sulfonyl fluoride group, facilitating its reaction with targets .

Biochemical Pathways

Given its potential reactivity, it could conceivably interfere with a variety of biochemical processes, particularly those involving nucleophilic sites on biomolecules .

Pharmacokinetics

Factors such as its molecular weight (24005 g/mol ) and physical properties (melting point 92-94°C ) could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 5-Bromopyridine-2-sulfonyl fluoride’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential reactivity, it could conceivably cause modifications to biomolecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 5-Bromopyridine-2-sulfonyl fluoride. For instance, its reactivity as an electrophile might be enhanced under conditions that favor the formation of nucleophiles .

properties

IUPAC Name |

5-bromopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJYQWDSPWLLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311315-48-6 | |

| Record name | 5-bromopyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)

![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)